molecular formula C11H22N4O3 B14239279 Glycinamide, L-alanyl-L-leucyl- CAS No. 325690-84-4

Glycinamide, L-alanyl-L-leucyl-

Cat. No.: B14239279
CAS No.: 325690-84-4
M. Wt: 258.32 g/mol
InChI Key: YFVZZFQMVKXLHX-YUMQZZPRSA-N
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Description

Glycinamide, L-alanyl-L-leucyl- is a dipeptide compound with the molecular formula C11H22N4O3 . It is composed of glycinamide, L-alanine, and L-leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, L-alanyl-L-leucyl- typically involves the coupling of glycinamide with L-alanine and L-leucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Glycinamide, L-alanyl-L-leucyl- may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Glycinamide, L-alanyl-L-leucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced amides .

Scientific Research Applications

Glycinamide, L-alanyl-L-leucyl- has several scientific research applications, including:

    Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.

    Biology: It serves as a substrate in enzymatic studies and as a probe in protein-ligand interaction studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive peptide.

    Industry: It is used in the production of peptide-based materials and as a component in biochemical assays .

Mechanism of Action

The mechanism of action of Glycinamide, L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycinamide, L-alanyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

325690-84-4

Molecular Formula

C11H22N4O3

Molecular Weight

258.32 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C11H22N4O3/c1-6(2)4-8(15-10(17)7(3)12)11(18)14-5-9(13)16/h6-8H,4-5,12H2,1-3H3,(H2,13,16)(H,14,18)(H,15,17)/t7-,8-/m0/s1

InChI Key

YFVZZFQMVKXLHX-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C(C)N

Origin of Product

United States

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